Sodium ethenesulfonate

Description

Sodium ethenesulfonate (CAS 3039-83-6), with the molecular formula C₂H₃NaO₃S and molecular weight 130.09–130.10 g/mol, is a versatile sulfonate compound. It is commonly supplied as a 25% aqueous solution, appearing as a yellow viscous liquid (or colorless to pale yellow oil in pure form) with a density of 1.176–1.267 g/mL and a refractive index of 1.376–1.389 .

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYYTVSBPRQCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

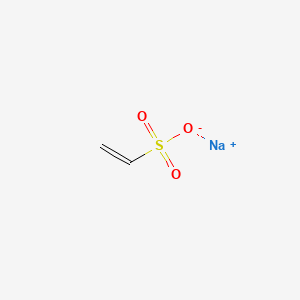

C=CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-84-5 (Parent), 26101-52-0 (Parent) | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027513 | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3039-83-6, 9002-97-5 | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM VINYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Sodium ethenesulfonate, also known as Sodium ethylenesulfonate, is primarily used as a monomer and copolymerization-type emulsifier for various polymers. The primary targets of this compound are therefore the polymers that it helps to emulsify. These include polymers in the sulfoethyl and other classes, such as styrene, butadiene, and acrylate.

Mode of Action

The compound acts as an emulsifier, aiding in the process of emulsion polymerization. This involves the dispersion of monomers in an aqueous phase to form a stable emulsion. The compound’s interaction with its targets results in improved mechanical stability and stability of the metal salt emulsion.

Biochemical Pathways

Its role in emulsion polymerization suggests that it may influence the pathways related to polymer formation and stability.

Result of Action

The primary result of this compound’s action is the formation of stable emulsions in the polymerization process. This leads to the production of polymers with good mechanical stability. In the context of bright nickel plating, adding this compound can improve the deep plating ability of the plating solution, and improve the ductility and brightness of the plating layer.

Action Environment

This compound demonstrates good adaptability to pH changes in the environment. This suggests that its action, efficacy, and stability may be influenced by the pH of the environment in which it is used.

Biological Activity

Sodium ethenesulfonate (NaC₂H₅SO₃), also known as sodium vinylsulfonate, is an organosulfur compound that has garnered attention for its potential applications in various fields, including biochemistry and material science. Although specific biological activities of this compound are not extensively documented, its properties suggest several avenues for research and application.

This compound is a colorless, water-soluble liquid with a reactive carbon-carbon double bond. This double bond allows it to undergo nucleophilic addition reactions, making it versatile in chemical synthesis. It can be synthesized through various methods, including the reaction of vinyl sulfonic acid with sodium hydroxide or sodium carbonate.

1. Applications in Dye-Sensitized Solar Cells (DSSCs)

Recent studies have indicated that this compound can enhance the efficiency of dye-sensitized solar cells (DSSCs). The compound influences the interaction between the electrolyte and electrode surfaces, which helps reduce electron recombination and improves charge transport within the cell. This property suggests that this compound could play a significant role in energy conversion technologies.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with other sulfonic acids and their sodium salts. Below is a summary table comparing key characteristics:

| Compound | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | Nucleophilic addition | Limited documentation |

| Sodium Lignosulfonate | High | Moderate | Antimicrobial properties noted |

| Sodium Polynaphthalenesulfonate | Moderate | High | Used in emulsions |

Case Study: Enhancing Solar Cell Efficiency

One notable study explored the addition of this compound to DSSCs. The research demonstrated that incorporating this compound improved ion flow within the electrolyte, leading to enhanced overall cell performance. The study provided quantitative data showing increased efficiency metrics compared to control cells lacking this compound.

Research Findings on Safety and Irritation

A safety assessment indicated that this compound could cause irritation upon contact with skin or mucous membranes. This finding underscores the importance of conducting further toxicological studies to better understand its safety profile in various applications.

Scientific Research Applications

Industrial Applications

Sodium ethenesulfonate is utilized in several key industries:

- Polymer Production:

- Textile Industry:

- Coatings and Paints:

- Pharmaceuticals:

- Electroplating:

-

Personal Care Products:

- Incorporated into cosmetics and personal care formulations for its surfactant properties .

Use in Dye-Sensitized Solar Cells (DSSCs)

Research indicates that this compound can significantly improve the efficiency of DSSCs by enhancing ion transport within the electrolyte solution. It reduces electron recombination at the electrode interface, leading to better charge transport and overall performance enhancement .

Textile Dyeing Efficiency

In textile applications, this compound has been shown to improve dye uptake and fixation on fibers. A study demonstrated that fabrics treated with this compound exhibited higher color fastness compared to untreated samples, indicating its effectiveness in dyeing processes .

Comparison with Similar Compounds

Key Properties:

- Solubility: Highly soluble in water and methanol, but insoluble in organic solvents .

- Reactivity: The vinyl (-CH=CH₂) group enables polymerization and copolymerization, making it a critical monomer for polyanionic polymers .

- Applications :

Comparison with Similar Sulfonate Compounds

Sodium 1-Hexanesulfonate

Sodium Sulfosuccinate (Docusate Sodium)

Sodium 1-Heptanesulfonate

- Molecular Formula : C₇H₁₅NaO₃S

- Molecular Weight : 202.25 g/mol

- Properties : Longer alkyl chain than sodium 1-hexanesulfonate.

- Applications : Ion-pairing agent in analytical chemistry .

- Key Difference : Similar to sodium 1-hexanesulfonate but with altered hydrophobicity for specialized separation techniques .

Polymerization and Copolymerization

This compound copolymerizes with monomers like vinyl acetate, ethylene, and ethenyltrimethoxysilane to form polymers for coatings, adhesives, and ion-conductive membranes. For example:

- Copolymer with Vinyl Acetate : Used in pesticide formulations (CAS 518057-54-0), with a molecular weight of ~20,233 Da, demonstrating low toxicity and high stability .

- Cyclic Sulfone Synthesis : Reacts with Grubbs catalyst to form 7-methyl-6,7-dihydro-5H-1,2-oxathiepine 2,2-dioxide (75% yield) and related derivatives, critical for specialty chemicals .

Q & A

Q. What are the recommended laboratory synthesis methods for Sodium ethenesulfonate?

this compound is synthesized via copolymerization with monomers like vinyl acetate and ethene. The reaction typically involves free radical initiation under controlled temperature and pH conditions. For purity, post-synthesis purification steps (e.g., dialysis or ion-exchange chromatography) are essential. Characterization via elemental analysis (C, H, S content) and NMR spectroscopy confirms structural integrity .

Q. How should this compound be characterized to verify purity and structural identity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm vinyl and sulfonate groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1040–1200 cm (S=O stretching) and 1630 cm (C=C stretching).

- Elemental Analysis : Match experimental C/H/S ratios to theoretical values (CHNaOS).

- Chromatography : HPLC to assess purity (>95% recommended for research-grade material) .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

this compound solutions (e.g., 25% in water) are light-sensitive and incompatible with strong oxidizers. Use PPE (gloves, goggles), store in amber glass at 4°C, and avoid prolonged skin contact. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How can researchers ensure reproducibility in polymerization studies using this compound?

Document exact molar ratios of comonomers, initiator type (e.g., APS/TEMED), temperature (±1°C control), and pH. Pre-degassing reagents to remove oxygen and using standardized reaction vessels (e.g., Schlenk flasks) minimizes variability. Include control experiments without this compound to isolate its effects .

Advanced Research Questions

Q. What strategies optimize this compound’s incorporation efficiency in radical copolymerization?

- Molar Ratio Adjustment : Higher this compound feed ratios (5–10 mol%) enhance sulfonate group density but may reduce colloidal stability.

- Initiator Selection : Redox pairs (e.g., KSO/NaHSO) improve initiation efficiency at lower temperatures.

- pH Control : Maintain pH 6–8 to balance reactivity and avoid premature termination .

Q. How does this compound enhance the stability of polyelectrolyte complexes in biomedical applications?

Its sulfonate groups provide strong electrostatic interactions with cationic polymers (e.g., chitosan), improving mechanical stability. Studies show that hydrogels with 10–15% this compound exhibit >90% swelling retention in physiological buffers. Use dynamic light scattering (DLS) to monitor complex size and zeta potential during formulation .

Q. What methodological approaches resolve discrepancies in reported reactivity data for this compound?

- Re-evaluate Experimental Conditions : Confirm monomer purity (via GC-MS), solvent quality (HPLC-grade water), and oxygen exclusion.

- Advanced Spectroscopy : Use H NMR kinetics to track real-time conversion rates.

- Meta-Analysis : Compare datasets across studies while accounting for variables like ionic strength and comonomer hydrophobicity .

Q. How can this compound be functionalized for use in humidity-sensing materials?

Graft copolymerization with hydrophilic monomers (e.g., acrylamide) enhances water absorption. Electrospinning into nanofibers with 20–30 wt% this compound increases surface area, improving response times (<10 s). Characterize via impedance spectroscopy at 20–90% relative humidity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) for IC determination. Account for batch variability via mixed-effects models. Include negative controls (e.g., sulfonate-free analogs) to isolate toxicity mechanisms .

Q. How do computational models predict this compound’s behavior in catalytic systems?

Density Functional Theory (DFT) simulations model sulfonate group interactions with metal catalysts (e.g., Pd in Heck reactions). Parameters like charge distribution and bond dissociation energies (BDEs) correlate with experimental turnover frequencies (TOFs). Validate models using XPS or EXAFS data .

Data Management & Reporting

Q. What guidelines ensure rigorous reporting of this compound-based polymer studies?

Follow journal-specific protocols (e.g., Beilstein guidelines):

Q. How should researchers address confounding variables in studies involving this compound’s electrochemical properties?

Control for ionic strength (using buffer solutions), electrode history (pre-treatment protocols), and temperature. Use multivariate ANOVA to isolate the compound’s effects from environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.